4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-20-13-4-2-3-10(14(13)17)9-16-11-5-7-12(8-6-11)21(15,18)19/h2-8,16-17H,9H2,1H3,(H2,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXIXCFUIHMVPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide typically involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with 4-aminobenzenesulfonamide. This reaction is carried out under mild conditions, often using a solvent like methanol or ethanol. The reaction mixture is stirred at room temperature, leading to the formation of the desired product through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of catalysts and advanced purification techniques, like recrystallization and chromatography, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while reduction of a nitro group yields an amine.
Scientific Research Applications
4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Derivatives
Substituent Effects on Pharmacological Efficacy
- Positional Isomerism : 3-substituted sulfonamides (e.g., benzothiazole-coupled derivatives) exhibit stronger anticonvulsant activity than 4-substituted isomers, likely due to optimized steric interactions with neuronal ion channels .
- Electron-Withdrawing Groups : Halogens like Cl at the para position enhance anticonvulsant activity (e.g., compound 9 in ), whereas bulkier groups (e.g., Br, F) reduce potency.
- Acetylation: N-acetylated quinazolinone sulfonamides (Compound C) show enhanced analgesic/anti-inflammatory activity compared to non-acetylated analogs (Compound A) due to improved bioavailability .
Pharmacokinetic and Mechanistic Insights
- Target Compound : The 2-hydroxy-3-methoxy substitution may facilitate hydrogen bonding with enzymes like cyclooxygenase-2 (COX-2) or carbonic anhydrase isoforms, akin to glyburide-related sulfonamides .
- Benzothiazole Derivatives : Molecular docking studies suggest interactions with voltage-gated sodium channels, critical for anticonvulsant effects .
- Quinazolinone Derivatives: Activity correlates with inhibition of prostaglandin synthesis, similar to NSAIDs .
Biological Activity
4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide, also known as a benzenesulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its inhibitory effects on lipoxygenases, particularly the platelet-type 12-lipoxygenase (12-LOX), which plays a significant role in various physiological and pathological processes including inflammation, cancer progression, and metabolic diseases.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C20H20N2O4S
- IUPAC Name : this compound
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 372.45 g/mol |
| LogP | 2.5 |
| Solubility | Soluble in DMSO |
Inhibition of Lipoxygenases
Research highlights that this compound exhibits potent inhibitory activity against 12-LOX. This enzyme is implicated in the synthesis of leukotrienes and hydroxyeicosatetraenoic acids (HETEs), which are crucial mediators in inflammatory responses.
- Potency : The compound shows nanomolar potency against 12-LOX, indicating strong inhibitory effects compared to other lipoxygenases and cyclooxygenases .
- Selectivity : It demonstrates excellent selectivity (>50–100-fold) over related enzymes, which is essential for minimizing side effects in therapeutic applications .
Anti-inflammatory Effects
The compound's ability to inhibit 12-LOX leads to a reduction in pro-inflammatory mediators. Studies have shown that it can significantly decrease platelet aggregation and calcium mobilization in human platelets, which are critical processes in thrombosis and inflammation .
Anticancer Activity
Several studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231). The mechanism involves the disruption of microtubule assembly and enhancement of caspase activity, leading to programmed cell death .
Case Studies
- Platelet Aggregation Study : In vitro experiments demonstrated that the compound effectively inhibited PAR-4 induced aggregation in human platelets, suggesting potential applications in managing thrombotic disorders.
- Cancer Cell Line Analysis : A study involving MDA-MB-231 cells revealed that treatment with the compound resulted in significant morphological changes indicative of apoptosis at concentrations as low as 1 µM .
Structure-Activity Relationship (SAR)
The medicinal chemistry optimization of this compound has led to insights into its structure-activity relationship. Key findings include:
- Hydroxyl and Methoxy Groups : The presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic ring enhances lipoxygenase inhibitory activity.
- Substituent Variations : Modifications to the benzene sulfonamide scaffold can lead to variations in potency and selectivity against different lipoxygenases .
Q & A
Q. How can theoretical frameworks guide experimental design for novel derivatives?
- Methodology : Integrate retrosynthetic analysis (e.g., Synthia) with QSAR (Quantitative Structure-Activity Relationship) models to prioritize synthetic targets. For instance, Hammett constants (σ) predict electron-withdrawing/donating effects on sulfonamide reactivity. Validate predictions with parallel synthesis and high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
